Sodium iodate

描述

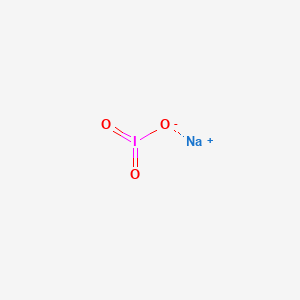

Sodium iodate is an inorganic compound with the chemical formula NaIO₃. It is the sodium salt of iodic acid and appears as a white, crystalline solid. This compound is known for its strong oxidizing properties and is used in various applications, including analytical chemistry and as a source of iodine in iodized salt .

准备方法

Synthetic Routes and Reaction Conditions: Sodium iodate can be synthesized through several methods:

Reaction with Iodic Acid: this compound can be prepared by reacting iodic acid with a sodium-containing base such as sodium hydroxide: [ \text{HIO}_3 + \text{NaOH} \rightarrow \text{NaIO}_3 + \text{H}_2\text{O} ]

Reaction with Iodine and Sodium Hydroxide: Another method involves adding iodine to a hot, concentrated solution of sodium hydroxide or sodium carbonate: [ 3 \text{I}_2 + 6 \text{NaOH} \rightarrow \text{NaIO}_3 + 5 \text{NaI} + 3 \text{H}_2\text{O} ]

Industrial Production Methods: Industrial production of this compound typically involves the oxidation of sodium iodide with sodium hypochlorite or another strong oxidizing agent. This process is carried out in aqueous solutions under controlled conditions to ensure high yield and purity .

化学反应分析

Types of Reactions: Sodium iodate undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to sodium periodate in the presence of strong oxidizing agents such as sodium hypochlorite: [ \text{NaIO}_3 + \text{NaOCl} \rightarrow \text{NaIO}_4 + \text{NaCl} ]

Reduction: this compound can be reduced to sodium iodide using reducing agents like sodium thiosulfate: [ \text{NaIO}_3 + 3 \text{Na}_2\text{S}_2\text{O}_3 \rightarrow \text{NaI} + 3 \text{Na}_2\text{S}_4\text{O}_6 ]

Common Reagents and Conditions:

Oxidizing Agents: Sodium hypochlorite, hydrogen peroxide.

Reducing Agents: Sodium thiosulfate, ascorbic acid.

Major Products:

Oxidation: Sodium periodate.

Reduction: Sodium iodide.

科学研究应用

Biomedical Research Applications

Sodium iodate is predominantly used in ophthalmic research, particularly as a model for studying retinal degeneration. Here are some key insights into its applications:

Retinal Degeneration Models

- Mechanism of Action : this compound induces oxidative stress leading to the death of retinal pigment epithelium (RPE) cells, which is crucial for studying age-related macular degeneration (AMD). It generates reactive oxygen species (ROS) that contribute to cellular damage and apoptosis in RPE cells .

- Experimental Studies : Various studies have utilized this compound to create animal models for AMD. For instance, a study demonstrated that injecting this compound into rats resulted in observable degenerative changes in the retina, which were assessed using confocal scanning laser ophthalmoscopy and optical coherence tomography . This method allows for the longitudinal assessment of retinal lesions, providing valuable data on disease progression.

Case Studies

- Ferroptosis Induction : Research indicates that this compound can induce ferroptosis in human RPE cells. This process involves the depletion of glutathione and an increase in lipid peroxidation, highlighting this compound's role in investigating cell death pathways relevant to retinal diseases .

- Pre-clinical Models : this compound has been extensively used to model RPE dystrophy and geographic atrophy. Its effects mimic the patchy loss of RPE cells seen in AMD, making it a valuable tool for pre-clinical studies aimed at developing therapeutic interventions .

Industrial Applications

This compound also finds utility in various industrial applications:

Food Industry

- Iodized Salt Production : this compound is commonly used to fortify table salt with iodine, helping prevent iodine deficiency disorders. It typically comprises 15 to 50 mg per kilogram of salt .

Baking Industry

- Dough Conditioning : In baking, this compound acts as a maturing agent that strengthens dough, improving bread quality and texture. It enhances the gluten structure, leading to better dough handling and fermentation characteristics .

Chemical Synthesis

This compound serves as a key starting material in the synthesis of various iodine derivatives and specialty chemicals:

- It is involved in producing active pharmaceutical ingredients (APIs) and other chemical compounds due to its oxidizing properties .

- This compound can be oxidized to sodium periodate under specific conditions, expanding its utility in organic synthesis .

Summary Table of Applications

| Application Area | Specific Use Cases | Key Findings/Notes |

|---|---|---|

| Biomedical Research | Retinal degeneration models | Induces RPE cell death; used for studying AMD mechanisms |

| Ferroptosis studies | Depletes glutathione; increases lipid peroxidation | |

| Food Industry | Iodized salt production | Prevents iodine deficiency; typically used at 15-50 mg/kg |

| Dough conditioning | Improves bread quality; enhances gluten structure | |

| Chemical Synthesis | Starting material for APIs | Used in the production of various iodine derivatives |

作用机制

Sodium iodate exerts its effects primarily through its strong oxidizing properties. In biological systems, it induces oxidative stress by generating reactive oxygen species, leading to cellular damage. This mechanism is particularly relevant in studies of retinal degeneration, where this compound causes damage to the retinal pigment epithelium, leading to photoreceptor cell death .

相似化合物的比较

Sodium iodate can be compared with other iodine-containing compounds such as:

Sodium Iodide (NaI): Unlike this compound, sodium iodide is a reducing agent and is commonly used in iodized salt and as a source of iodine in various applications.

Potassium Iodate (KIO₃): Similar to this compound, potassium iodate is used in iodized salt and as an oxidizing agent. potassium iodate is more commonly used in food fortification due to its stability.

Sodium Periodate (NaIO₄): Sodium periodate is a stronger oxidizing agent than this compound and is used in oxidative cleavage reactions in organic chemistry.

This compound is unique in its balance of oxidizing strength and stability, making it suitable for a variety of applications in research and industry.

生物活性

Sodium iodate (NaIO3) is an inorganic compound that has garnered attention in biomedical research, particularly for its role in inducing oxidative stress and its implications in retinal degeneration. This article delves into the biological activity of this compound, presenting a comprehensive overview of its effects, mechanisms of action, and relevant case studies.

Overview of this compound

This compound is primarily known for its use in various industrial applications and as a reagent in analytical chemistry. However, its biological implications, especially concerning retinal health, have become a focal point in recent research. This compound is recognized for inducing oxidative stress, which can lead to cellular dysfunction and death, particularly in retinal pigment epithelium (RPE) cells.

This compound induces oxidative stress through several mechanisms:

- Mitochondrial Dysfunction : Exposure to this compound has been shown to increase mitochondrial oxidation, leading to impaired cellular function. In RPE cells treated with this compound, a significant reduction in the green-to-red fluorescence ratio of the MitoTimer reporter indicates increased mitochondrial oxidative stress .

- Inhibition of Cell Migration : this compound treatment reduces the migratory ability of RPE cells in a dose-dependent manner. For instance, at concentrations of 5 mM and 10 mM, the number of migrating cells significantly decreased compared to controls .

- Alteration of Epithelial-to-Mesenchymal Transition (EMT) Markers : The expression of key EMT markers such as α-smooth muscle actin (α-SMA), SNAIL, and VIMENTIN was downregulated following this compound treatment, indicating that this compound affects cellular plasticity and migration capabilities .

Case Studies and Research Findings

Several studies have investigated the effects of this compound on retinal degeneration models:

-

Retinal Degeneration Model in Mice :

- A study characterized the effects of this compound injections (25-100 mg/kg) in albino and pigmented mice. The results indicated significant retinal dysfunction and morphological changes over time, including thinning of retinal layers and loss of RPE nuclei . The 50 mg/kg dosage was identified as optimal for inducing consistent retinal effects without systemic toxicity.

- Hyperreflective Foci Formation :

- Electroretinography (ERG) Responses :

Toxicological Profile

This compound has been evaluated for its toxicological effects across various studies:

- Mutagenicity : this compound did not exhibit mutagenic properties in standard assays such as the Ames test or micronucleus test .

- Radiosensitizing Activity : It has been shown to enhance gamma radiation-induced DNA damage in bacterial models, suggesting potential implications for cancer therapy .

Summary Table of Biological Effects

属性

IUPAC Name |

sodium;iodate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/HIO3.Na/c2-1(3)4;/h(H,2,3,4);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTCBONOLBHEDIL-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]I(=O)=O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

NaIO3, INaO3 | |

| Record name | sodium iodate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Sodium_iodate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

17250-90-7 (pentahydrate), 7681-55-2 (Parent) | |

| Record name | Sodium iodate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007681552 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iodic acid, sodium salt, pentahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017250907 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID90858754 | |

| Record name | Sodium iodate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90858754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.892 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [Hawley] White powder; ]MSDSonline] | |

| Record name | Sodium iodate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7124 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Solubility in water: 9 g/100 cc @ 20 °C; 34 g/100 cc @ 100 °C; soluble in acetic acid; insol in alcohol, 9.0 g/100g H2O at 25 °C | |

| Record name | SODIUM IODATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/749 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

4.28 | |

| Record name | SODIUM IODATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/749 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White, crystal powder, White rhombic crystals | |

CAS No. |

7681-55-2, 17250-90-7 | |

| Record name | Sodium iodate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007681552 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iodic acid, sodium salt, pentahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017250907 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iodic acid (HIO3), sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium iodate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90858754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium iodate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.793 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM IODATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U558PCS5Z9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SODIUM IODATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/749 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

MP: decomp | |

| Record name | SODIUM IODATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/749 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。